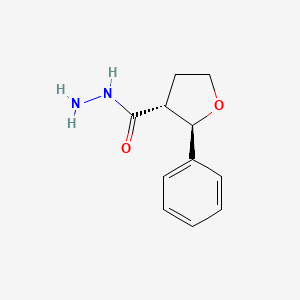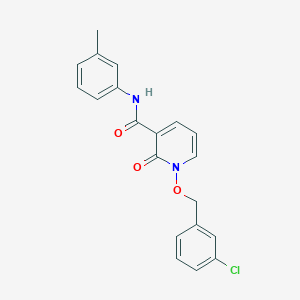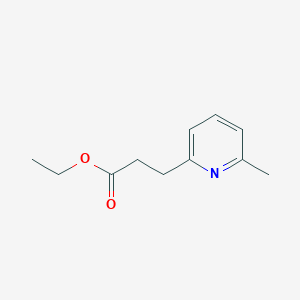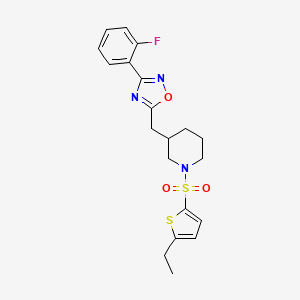![molecular formula C21H23N3O3S2 B2383415 N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide CAS No. 307338-93-8](/img/structure/B2383415.png)
N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phenyl]carboxamide” is a chemical compound with the CAS Number: 61627-58-5 . It has a molecular weight of 235.33 . The compound is a white to off-white solid and should be stored in a refrigerator .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with chloroacetyl chloride gives the 2-chloroacetamido derivative . This derivative then reacts with hydrazine hydrate to form the hydrazine derivative, which is used to form the hydrazone derivatives via its reaction with some carbonyl compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N2OS/c1-2-11(15)14-12-9(7-13)8-5-3-4-6-10(8)16-12/h16H,2-6H2,1H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound is involved in various chemical reactions. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with chloroacetyl chloride gives the 2-chloroacetamido derivative . This derivative then reacts with hydrazine hydrate to form the hydrazine derivative, which is used to form the hydrazone derivatives via its reaction with some carbonyl compounds .Physical And Chemical Properties Analysis
The compound is a white to off-white solid . It has a molecular weight of 235.33 . The InChI code for this compound is 1S/C12H15N2OS/c1-2-11(15)14-12-9(7-13)8-5-3-4-6-10(8)16-12/h16H,2-6H2,1H3,(H,14,15) .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide has led to the discovery of several heterocyclic derivatives. These derivatives include thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. Researchers have explored their potential as drug candidates due to their diverse reactivity, stability, and aromatic character . Further optimization and structure-activity relationship studies are essential for identifying potential drug leads.
Antitumor Activity
In vitro studies have evaluated the antitumor effects of the synthesized products derived from this compound. Most of these compounds exhibit high inhibitory effects against cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The simplicity of the synthetic procedures, one-pot reactions, and mild reaction conditions make these derivatives promising candidates for further biological investigations .
Potential 5-Lipoxygenase (5-LOX) Inhibition
The high binding energy observed for this compound suggests its potential as a 5-LOX inhibitor. Further studies are needed to optimize its structure and explore its efficacy in modulating the 5-LOX pathway .
Antifungal Properties
One derivative, N-(propylcarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate , has demonstrated mycolytic activities and is marketed as an antifungal agent (e.g., sertaconazole). Its effectiveness against fungal infections warrants further investigation .
Antibacterial Activity
Among the synthesized derivatives, compound 12 has shown significant inhibitory effects against various bacterial strains, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. Its potential as an antibacterial agent merits exploration .
Synthetic Transformations
The reactive sites within the synthesized systems allow for further heterocyclic transformations. Researchers can explore additional modifications and applications based on the diversity of the products obtained from this compound .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibitJNK2 and JNK3 kinases , which play crucial roles in cellular processes such as inflammation, apoptosis, and cellular differentiation .
Mode of Action
It’s known that the compound interacts with its targets, potentially throughnon-competitive inhibition . This means the compound binds to a site other than the active site of the enzyme, altering the enzyme’s shape and reducing its ability to bind to its substrate.
Biochemical Pathways
Given its potential inhibitory effects on jnk2 and jnk3 kinases , it may impact pathways related to cellular stress responses , apoptosis , and inflammation .
Result of Action
Similar compounds have shownantitumor activities when screened in vitro for their antiproliferative activity . This suggests that the compound may have potential therapeutic effects in the context of cancer treatment.
Propiedades
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c22-14-18-17-6-2-3-7-19(17)28-21(18)23-20(25)15-8-10-16(11-9-15)29(26,27)24-12-4-1-5-13-24/h8-11H,1-7,12-13H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQILHDBIRMPTQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2383333.png)



![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2383339.png)
![N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B2383341.png)
![(4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone](/img/structure/B2383343.png)
![N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide](/img/structure/B2383345.png)
![N-[2-(2-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2383346.png)
![tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2383348.png)
![5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2383349.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol](/img/structure/B2383350.png)
![1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2383354.png)